Adefovir Phosphate Triethylamine Salt
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Overview
Description
Adefovir Phosphate Triethylamine Salt is a chemical compound with the molecular formula C8H13N5O7P2•xC6H15N and a molecular weight of 353.17 . It is a metabolite of Adefovir, an antiviral drug used primarily for the treatment of hepatitis B . This compound is often used in biochemical and proteomics research .
Preparation Methods
The synthesis of Adefovir Phosphate Triethylamine Salt involves several steps. One of the improved synthetic routes includes the use of an iodide reagent which affords higher yields and allows for reactions to be conducted under milder conditions . The process involves the alkylation of adenine using a novel tetrabutylammonium salt in solvents other than dimethylformamide (DMF) . This method is advantageous as it avoids the use of problematic reagents and solvents, such as magnesium tert-butoxide and DMF, which are typically required in traditional synthetic routes .
Chemical Reactions Analysis
Adefovir Phosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Adefovir Phosphate Triethylamine Salt has several scientific research applications:
Mechanism of Action
Adefovir Phosphate Triethylamine Salt exerts its effects by inhibiting viral replication. It is an acyclic nucleotide analog of adenosine monophosphate, which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases . This active metabolite inhibits viral DNA polymerase, thereby preventing the synthesis of viral DNA and halting viral replication .
Comparison with Similar Compounds
Adefovir Phosphate Triethylamine Salt is similar to other antiviral compounds such as Adefovir Dipivoxil, Candesartan Cilexetil, and Gabapentin Encarbil . These compounds are derivatives of their parent drugs and are used in various therapeutic applications. this compound is unique in its specific use for the treatment of hepatitis B and its distinct chemical structure .
Properties
CAS No. |
1346603-45-9 |
---|---|
Molecular Formula |
C14H28N6O7P2 |
Molecular Weight |
454.361 |
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3 |
InChI Key |
PRJUZHMINXEXPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)O |
Synonyms |
P’-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]isohypophosphoric Acid Triethylamine Salt; [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]isohypophosphoric Acid Triethylamine Salt; Adefovir Diphosphate Triethylamine Salt; ADV-DP; |
Origin of Product |
United States |
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